
nor-Cannabichromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-CBCB is a chiral compound that exists as a racemic mixture of its enantiomers. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-CBCB typically involves several steps, starting from readily available starting materials. The synthetic routes may include:
Condensation Reactions: Initial steps often involve condensation reactions to form the core structure of the compound.
Chiral Resolution: Since (+/-)-CBCB is a racemic mixture, chiral resolution techniques may be employed to separate the enantiomers if needed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of (+/-)-CBCB may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)-CBCB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(+/-)-CBCB has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-CBCB involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: Involvement in signal transduction pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
(+/-)-CBCA: Another chiral compound with similar structural features.
(+/-)-CBDB: Known for its comparable reactivity and applications.
Uniqueness
(+/-)-CBCB stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial use.
Properties
CAS No. |
2552823-92-2 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
7-butyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-5-6-9-15-13-17-16(19(22)18(15)20(23)24)10-12-21(4,25-17)11-7-8-14(2)3/h8,10,12-13,22H,5-7,9,11H2,1-4H3,(H,23,24) |
InChI Key |
LBLHSYKUFLXTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


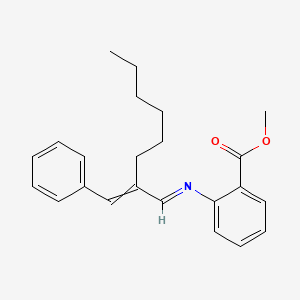
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

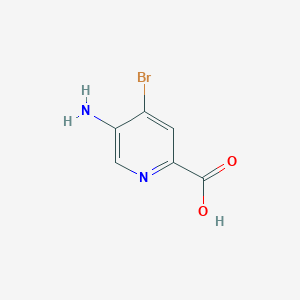
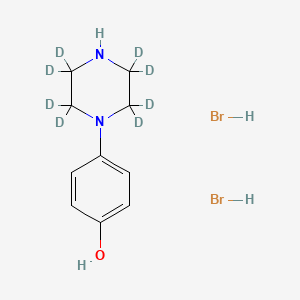


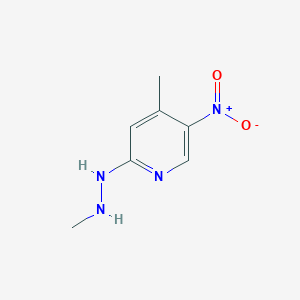
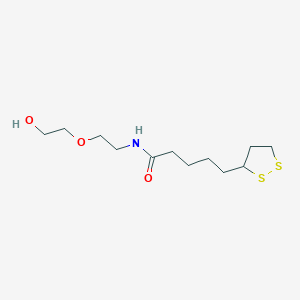

![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
